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Introduction

Crisugabalin (also known as HSK16149) is a novel, third-generation oral y-aminobutyric acid
(GABA) analog that represents a significant advancement in the class of gabapentinoids.[1][2]
Structurally, it is distinguished by a unique tricyclic cage-like structure which enhances its
molecular rigidity.[1] This modification contributes to its improved target affinity, metabolic
stability, lipophilicity, and overall pharmacological activity compared to its predecessors,
gabapentin and pregabalin.[1] Crisugabalin is a selective ligand for the a2 subunit of voltage-
gated calcium channels (VGCCs) and has demonstrated significant analgesic efficacy in both
preclinical and clinical settings for chronic neuropathic pain.[2][3][4] In May 2024, it was
approved by the National Medical Products Administration (NMPA) of China for the treatment of
diabetic peripheral neuropathic pain (DPNP), followed by an approval for postherpetic
neuralgia (PHN).[1][5] This guide provides an in-depth examination of crisugabalin's
mechanism of action, focusing on its interaction with the a2d subunit, supported by quantitative
data, detailed experimental protocols, and visual diagrams of key processes.

Core Mechanism of Action: Targeting the o206
Subunit

The primary molecular target of crisugabalin, like other gabapentinoids, is the a2 auxiliary
subunit of presynaptic voltage-gated calcium channels.[6][7] The a2&-1 subunit, in particular,
has been identified as a key contributor to the pathophysiology of neuropathic pain.[3][8] Under
neuropathic conditions, the expression of the a2d-1 subunit is upregulated in dorsal root

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b12431374?utm_src=pdf-interest
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12279680/
https://www.researchgate.net/publication/347458134_Pharmacology_and_Mechanism_of_Action_of_HSK16149_a_Selective_Ligand_of_a_2_d_Subunit_of_Voltage-Gated_Calcium_Channel_with_Analgesic_Activity_in_Animal_Models_of_Chronic_Pain
https://pmc.ncbi.nlm.nih.gov/articles/PMC12279680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12279680/
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://www.researchgate.net/publication/347458134_Pharmacology_and_Mechanism_of_Action_of_HSK16149_a_Selective_Ligand_of_a_2_d_Subunit_of_Voltage-Gated_Calcium_Channel_with_Analgesic_Activity_in_Animal_Models_of_Chronic_Pain
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581609/
https://ouci.dntb.gov.ua/en/works/4voayqVl/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12279680/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=13764
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-crisugabalin
https://www.researchgate.net/publication/392674682_872-P_Efficacy_and_Safety_of_Crisugabalin_in_Chinese_Patients_with_Diabetic_Peripheral_Neuropathic_Pain_and_Inadequate_Response_to_Pregabalin-A_Phase_2_Randomized_Clinical_Trial
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581609/
https://www.mdedge.com/content/crisugabalin-alleviates-postherpetic-neuralgia-symptoms-phase-3-study
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12431374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

ganglia (DRG) neurons, which correlates with the onset and duration of pain behaviors.[9] This
upregulation is thought to facilitate excessive excitatory neurotransmission.[10]

Crisugabalin exerts its therapeutic effects by binding with high affinity to the a2-1 subunit.[3]
This binding modulates the function of the VGCCs, leading to a reduction in calcium influx into
the presynaptic nerve terminal.[3][6] The decreased intracellular calcium concentration, in turn,
curtails the release of excitatory neurotransmitters such as glutamate, norepinephrine, and
substance P.[1][6] This attenuation of excitatory signaling in the central nervous system is the
fundamental mechanism responsible for the analgesic effects of crisugabalin.[3][6] Animal
studies have conclusively shown that the analgesic actions of gabapentinoids are mediated
through the a2d-1 subunit.[9][10]

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC1859964/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4804325/
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581609/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581609/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-crisugabalin
https://pmc.ncbi.nlm.nih.gov/articles/PMC12279680/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-crisugabalin
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581609/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-crisugabalin
https://pmc.ncbi.nlm.nih.gov/articles/PMC1859964/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4804325/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12431374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Presynaptic Terminal

Crisugabalin

High-Affinity Binding

020-1 Subunit

Voltage-Gated
Ca2* Channel (VGCC)

1
I Triggers Fusion

Synaptic Vesicle
(Glutamate, Substance P)

| Neurotransmitte>
Release
- J
Binds to
(1 : )
Postsynaptic Neuron

Neurotransmitter Reduced
Receptors Propagation

Pain Signal\

Propagatiop”

- J

Click to download full resolution via product page

Caption: Molecular mechanism of crisugabalin at the presynaptic terminal.
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Quantitative Data: Binding Affinity and Selectivity

Crisugabalin exhibits a significantly higher binding affinity for the a2d subunit compared to
earlier-generation gabapentinoids, which may contribute to its enhanced potency and longer
duration of action.[1][3] In vitro studies have shown that crisugabalin is highly selective for the
a2 subunit, with no significant effects on 105 other safety targets, including various receptors
and transporters in the dopaminergic and cholinergic systems.[1][2]

Table 1: Comparative Binding Affinities of a2d Ligands

Compound Target ICs0 (NM) Reference

Crisugabalin 026-1 Subunit 4.0 [3]

| Pregabalin | a2d-1 Subunit | 92.0 |[3] |

ICso (Half-maximal inhibitory concentration) represents the concentration of a drug that is
required for 50% inhibition in vitro. A lower ICso value indicates a higher binding affinity.

This 23-fold greater binding affinity of crisugabalin compared to pregabalin is a key
distinguishing feature.[1][2]

Preclinical Evidence in Animal Models

The analgesic properties of crisugabalin have been demonstrated in various animal models of
neuropathic and chronic pain.[3][6] These studies highlight its potency, duration of action, and
improved therapeutic index over pregabalin.[11]

Table 2: Summary of Preclinical Efficacy in Neuropathic Pain Models

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12279680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581609/
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12279680/
https://www.researchgate.net/publication/347458134_Pharmacology_and_Mechanism_of_Action_of_HSK16149_a_Selective_Ligand_of_a_2_d_Subunit_of_Voltage-Gated_Calcium_Channel_with_Analgesic_Activity_in_Animal_Models_of_Chronic_Pain
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581609/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581609/
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12279680/
https://www.researchgate.net/publication/347458134_Pharmacology_and_Mechanism_of_Action_of_HSK16149_a_Selective_Ligand_of_a_2_d_Subunit_of_Voltage-Gated_Calcium_Channel_with_Analgesic_Activity_in_Animal_Models_of_Chronic_Pain
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581609/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-crisugabalin
https://www.hcplive.com/view/crisugabalin-provides-significant-pain-improvements-in-adults-with-postherpetic-neuralgia
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12431374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

) ) Comparison
. Crisugabalin o .
Animal Model 5 Key Findings with Reference
ose
Pregabalin
Streptozotocin .
. L Efficacy was
-induced Significant o
. . 10 mgl/kg . similar to 30
diabetic analgesic [2]
(MED) mglkg of
neuropathy effect. .
pregabalin.
(Rat)
) ] Pregabalin's
Streptozotocin- Analgesic effect
) ] ) ) effect at 30
induced diabetic 30 mg/kg persisted for 24 [11[2]
mg/kg lasted
neuropathy (Rat) hours.
only 12 hours.
) Inhibited
Intermittent cold -~ )
Not specified mechanical - [1][2]
stress model )
allodynia.
Formalin-induced » Reduced phase
] Not specified ] ] - [1]
pain model Il pain behaviors.

| Rotarod Test (CNS side effects) | 100 mg/kg (MED) | Indicated a better safety profile on the
central nervous system. | MED for pregabalin was 30 mg/kg, suggesting crisugabalin has a
more benign neurotoxicity profile. |[2][3] |

MED (Minimum Effective Dose) is the lowest dose of a drug that produces a therapeutic effect.

Furthermore, the brain tissue exposure level of crisugabalin was found to be 18-fold lower
than that of pregabalin, suggesting a more favorable neurotoxicity profile.[3][11]

Clinical Efficacy

Crisugabalin has been evaluated in multicenter, randomized, double-blind, placebo-controlled
clinical trials, demonstrating significant efficacy and a favorable safety profile in patients with
postherpetic neuralgia (PHN) and diabetic peripheral neuropathic pain (DPNP).[3][12]

Postherpetic Neuralgia (PHN)
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A Phase 3 trial involving 366 adults with PHN showed that crisugabalin, at doses of 40
mg/day and 80 mg/day, provided statistically significant improvements in the average daily pain
score (ADPS) compared to placebo over 12 weeks.[3][8][11]

Table 3: Clinical Efficacy of Crisugabalin in Postherpetic Neuralgia (Phase 3)

Treatment LSM Change Difference vs.

Group (12 N from Baseline Placebo (95% P-value
weeks) in ADPS Cl)

Placebo 124 -1.1 - -

Crisugabalin 40
121 -2.2 -11(-1.6t0-0.7) <.001
mg/day

| Crisugabalin 80 mg/day | 121 | -2.6 | -1.5 (-2.0t0 -1.0) | <.001 |

ADPS (Average Daily Pain Score) measured on an 11-point Numeric Pain Rating Scale. LSM
(Least Squares Mean). CI (Confidence Interval). Data from Zhang D, et al. JAMA Dermatol.
2024.[8][11]

A significantly higher proportion of patients treated with crisugabalin achieved >30% and
>50% pain reduction compared to the placebo group.[8][11] Common treatment-emergent
adverse events included dizziness and somnolence, which were generally mild to moderate.
[11][13]

Diabetic Peripheral Neuropathic Pain (DPNP)

In a study of patients with DPNP, crisugabalin demonstrated a rapid onset of pain relief.[12]
Significant reductions in ADPS compared to placebo were observed as early as week 1 for
both 40 mg/day and 80 mg/day doses.[12] In contrast, the pregabalin group showed significant
pain relief only from week 6.[12] Another study focused on DPNP patients who had an
inadequate response to pregabalin. In this population, crisugabalin (40 mg/day) was found to
be superior to pregabalin (300 mg/day) in reducing pain symptoms over a 4-week period and
was well tolerated.[13]

Table 4: Clinical Efficacy in DPNP Patients with Inadequate Response to Pregabalin (Phase 2)
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Treatment Group (4 LSM Change from P-value (vs.
weeks) Baseline in VAS Pregabalin)

Pregabalin (300
mg/day)

46 -7.1 -

| Crisugabalin (40 mg/day) | 44 | -14.4 | 0.0069 |

VAS (Visual Analog Scale) for pain. Data from a Phase 2 study in Chinese patients.[13]

Experimental Protocols

The characterization of crisugabalin's interaction with the o2& subunit involves standard
pharmacological assays, including radioligand binding assays and electrophysiological studies.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or ICso) of an unlabeled compound
(crisugabalin) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-
gabapentin) for binding to the target receptor (a2 subunit).[2][14]

Methodology:

 Membrane Preparation: Tissues or cells expressing the o2& subunit are homogenized and
centrifuged to isolate a membrane fraction rich in the target protein. Protein concentration is
determined using a standard assay (e.g., BCA assay).[14]

e Assay Incubation: The membrane preparation is incubated in a buffer solution with a fixed
concentration of a radiolabeled ligand (e.qg., [*H]-gabapentin) and varying concentrations of
the unlabeled test compound (crisugabalin).[14]

e Separation: The reaction is incubated to allow binding to reach equilibrium. The mixture is
then rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand
from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-

specifically bound radioactivity.[14]
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» Quantification: The radioactivity retained on the filters is measured using a scintillation
counter.[14]

» Data Analysis: The amount of specific binding at each concentration of the test compound is
calculated. The data are then fitted to a sigmoidal dose-response curve to determine the I1Cso
value. The Ki (inhibitor constant) is calculated from the ICso using the Cheng-Prusoff
equation.[15][16]
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Caption: Workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology
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This technique is used to measure the effect of a compound on the flow of ions through
voltage-gated calcium channels in individual neurons (e.g., dorsal root ganglion neurons).[17]
[18]

Methodology:

e Cell Preparation: Neurons (e.g., from rat DRG) are cultured on coverslips.[18]

o Patch-Clamp Recording: A glass micropipette with a very small tip is pressed against the
membrane of a single neuron to form a high-resistance seal. The membrane patch under the
pipette is then ruptured to gain electrical access to the cell's interior (whole-cell
configuration).[19]

» Voltage Clamp: The cell's membrane potential is held at a constant level (e.g., -80 mV) by
the patch-clamp amplifier.[18]

« Eliciting Currents: Depolarizing voltage steps are applied to activate the voltage-gated
calcium channels, and the resulting inward flow of ions (calcium or barium, used as a charge
carrier) is recorded as a current.[18]

o Drug Application: A baseline current is recorded. Then, crisugabalin is applied to the cell via
the bath solution, and the calcium channel currents are recorded again.[17]

o Data Analysis: The amplitude of the calcium current before and after drug application is
compared to determine the extent of inhibition.[17]
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Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion
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Crisugabalin is a potent and selective ligand for the a2d-1 subunit of voltage-gated calcium
channels. Its distinct cage-like structure confers a significantly higher binding affinity compared
to pregabalin, which translates into enhanced analgesic potency and a longer duration of
action. The core mechanism involves binding to the a2d-1 subunit on presynaptic neurons,
which modulates calcium channel function, reduces the influx of calcium, and subsequently
decreases the release of key excitatory neurotransmitters involved in pain signaling. This
mechanism is strongly supported by quantitative binding data, preclinical efficacy in animal
models, and robust clinical trial results in patients with chronic neuropathic pain. The favorable
efficacy and safety profile, including a rapid onset of action and effectiveness in patients with
an inadequate response to other therapies, positions crisugabalin as a valuable therapeutic
option for the management of neuropathic pain.[1][12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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